molecular formula C13H17N3O6S2 B1662394 ZLJ-6

ZLJ-6

货号 B1662394
分子量: 375.4 g/mol
InChI 键: QEJPXTVPNIOEHZ-VEZAGKLZSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
现货
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

The compound “(5Z)-2-amino-1-methyl-5-[(4-methylsulfonylphenyl)methylidene]imidazol-4-one;methanesulfonic acid” is a complex organic molecule. It likely contains an imidazole ring, which is a five-membered ring with two non-adjacent nitrogen atoms . The compound also seems to have a methylsulfonylphenyl group and a methanesulfonic acid group .


Synthesis Analysis

The synthesis of similar compounds, such as 4-methylideneimidazole-5-one, has been reported in the literature . These methods often involve the coupling of substituted hippuric acids with aromatic aldehydes . The resulting oxazolones are then converted to the corresponding imidazolones under microwave irradiation in the presence of urea and ammonium acetate .


Molecular Structure Analysis

The molecular structure of this compound is likely complex due to the presence of multiple functional groups. The imidazole ring is a key feature, and the compound also contains a methylsulfonylphenyl group and a methanesulfonic acid group .


Chemical Reactions Analysis

The chemical reactions involving this compound are likely to be complex and varied. The presence of the imidazole ring, the methylsulfonylphenyl group, and the methanesulfonic acid group could all potentially participate in various chemical reactions .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its exact structure. For example, 4-methylideneimidazole-5-one has a density of 1.3±0.1 g/cm^3, a molar refractivity of 25.2±0.5 cm^3, and a polar surface area of 41 Å^2 .

科学研究应用

动脉粥样硬化治疗

ZLJ-6已被鉴定为环氧合酶-2(COX-2)和5-脂氧合酶(5-LOX)的有效抑制剂,这两种酶参与动脉粥样硬化的炎症过程 。该化合物已显示出在减少动脉壁巨噬细胞浸润和斑块形成方面的希望,表明其作为动脉粥样硬化治疗剂的潜力。

抗炎应用

研究表明,this compound可以减弱TNF-α诱导的内皮粘附分子(如E-选择素、ICAM-1和VCAM-1)表达 。这表明它可能用于治疗慢性炎症性疾病,通过阻止单核细胞-内皮相互作用来减轻炎症。

癌症研究

This compound对人上皮癌细胞系表现出细胞毒作用,具有作为抗有丝分裂剂的潜力 。它能够抑制细胞增殖而不影响微管,表明其作用机制独特,使其成为进一步癌症治疗研究的候选药物。

抗有丝分裂剂的合成

This compound的结构框架已用于合成各种抗有丝分裂剂 。这些药物与细胞蛋白微管相互作用,微管对于细胞分裂至关重要,表明该化合物在开发新的抗癌药物方面发挥着作用。

荧光传感器开发

This compound的衍生物已被探索用于作为荧光传感器的潜力。 这些化合物与特定蛋白质或离子相互作用的能力可以被利用来开发用于生物学和化学分析的传感器 .

抗疟疾活性

与this compound相关的结构类似物已显示出抗疟疾活性,表明对this compound结构的修饰可能导致治疗疟疾的新方法 .

作用机制

Target of Action

ZLJ-6, also known as J-001354 or (5Z)-2-amino-1-methyl-5-[(4-methylsulfonylphenyl)methylidene]imidazol-4-one;methanesulfonic acid, is primarily targeted at Cyclooxygenase-2 (COX-2) and 5-lipoxygenase (5-LOX) . These are key enzymes involved in the inflammatory response, playing pivotal roles in leukocyte recruitment and infiltration .

Mode of Action

This compound acts as a potent inhibitor of COX-2 and 5-LOX. Its anti-inflammatory effects have been found to be independent of these primary targets . Instead, it has been observed to decrease TNF-α-induced monocyte-endothelial interactions and attenuate the expression of E-selectin, intercellular adhesion molecule-1 (ICAM-1), and vascular cytoadhesion molecule-1 (VCAM-1) on TNF-α-induced human umbilical vein endothelial cells (HUVECs) .

Biochemical Pathways

The anti-inflammatory effects of this compound are mediated by the NF-κB signaling pathway rather than its primary pharmacological targets COX-2 or 5-LOX . This compound attenuates TNF-α-induced nuclear translocation of NF-κB, IκB phosphorylation, IκB kinase β (IKKβ) activity, and subsequent NF-κB-DNA complex formation .

Result of Action

This compound potently inhibits TNF-α-induced monocyte-endothelial interactions and the expression of adhesion molecules (E-selectin, ICAM-1, and VCAM-1) . In atherosclerosis models, this compound has been shown to decrease aortic plaque with a striking reduction in plaque macrophages and an increase in collagen content .

属性

IUPAC Name

(5Z)-2-amino-1-methyl-5-[(4-methylsulfonylphenyl)methylidene]imidazol-4-one;methanesulfonic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H13N3O3S.CH4O3S/c1-15-10(11(16)14-12(15)13)7-8-3-5-9(6-4-8)19(2,17)18;1-5(2,3)4/h3-7H,1-2H3,(H2,13,14,16);1H3,(H,2,3,4)/b10-7-;
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QEJPXTVPNIOEHZ-VEZAGKLZSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=CC2=CC=C(C=C2)S(=O)(=O)C)C(=O)N=C1N.CS(=O)(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CN1/C(=C\C2=CC=C(C=C2)S(=O)(=O)C)/C(=O)N=C1N.CS(=O)(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H17N3O6S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

375.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
(5Z)-2-amino-1-methyl-5-[(4-methylsulfonylphenyl)methylidene]imidazol-4-one;methanesulfonic acid
Reactant of Route 2
(5Z)-2-amino-1-methyl-5-[(4-methylsulfonylphenyl)methylidene]imidazol-4-one;methanesulfonic acid
Reactant of Route 3
(5Z)-2-amino-1-methyl-5-[(4-methylsulfonylphenyl)methylidene]imidazol-4-one;methanesulfonic acid
Reactant of Route 4
(5Z)-2-amino-1-methyl-5-[(4-methylsulfonylphenyl)methylidene]imidazol-4-one;methanesulfonic acid
Reactant of Route 5
(5Z)-2-amino-1-methyl-5-[(4-methylsulfonylphenyl)methylidene]imidazol-4-one;methanesulfonic acid
Reactant of Route 6
(5Z)-2-amino-1-methyl-5-[(4-methylsulfonylphenyl)methylidene]imidazol-4-one;methanesulfonic acid

Q & A

Q1: What are the primary targets of ZLJ-6 and how does this interaction impact inflammation?

A: this compound functions as a dual inhibitor of cyclooxygenase (COX) and 5-lipoxygenase (5-LOX) enzymes. [, ] These enzymes play crucial roles in the inflammatory cascade, with COX being responsible for prostaglandin synthesis and 5-LOX for leukotriene production. By inhibiting both enzymes, this compound effectively reduces the production of these pro-inflammatory mediators. [, ] This dual inhibition mechanism positions this compound as a potentially valuable therapeutic agent for inflammatory conditions.

Q2: What evidence supports the anti-inflammatory effects of this compound in cellular models?

A: Studies using lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophages have demonstrated the anti-inflammatory effects of this compound. [] Treatment with this compound resulted in a concentration-dependent decrease in the production of nitric oxide (NO), tumor necrosis factor-alpha (TNF-α), and interleukin-6 (IL-6), all of which are key inflammatory mediators. [] Furthermore, this compound downregulated the expression of COX-2 and inducible nitric oxide synthase (iNOS), further supporting its ability to suppress inflammation at the molecular level. []

Q3: Has this compound demonstrated efficacy in any in vivo models of disease?

A: Research indicates that this compound exhibits neuroprotective effects in a rat model of focal cerebral ischemia-reperfusion injury. [] Specifically, administration of this compound led to improvements in neurological scores and reduced myeloperoxidase (MPO) activity, a marker of neutrophil infiltration, suggesting a reduction in brain tissue damage. [] These findings highlight the potential therapeutic benefit of this compound in conditions involving ischemic injury.

Q4: Does this compound exert its effects solely through COX/5-LOX inhibition?

A: Interestingly, research suggests that this compound might exert anti-inflammatory effects through COX/5-LOX-independent mechanisms as well. [] One study revealed that this compound attenuates TNF-α-induced expression of adhesion molecules, E-selectin, ICAM-1, and VCAM-1, in endothelial cells, and reduces monocyte-endothelial interactions. [] Further research is needed to fully elucidate these additional mechanisms of action.

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。